molecular formula C7H8Cl2N2 B3288027 4,6-Dichloro-N,N-dimethylpyridin-2-amine CAS No. 849937-99-1

4,6-Dichloro-N,N-dimethylpyridin-2-amine

Cat. No.: B3288027
CAS No.: 849937-99-1
M. Wt: 191.05 g/mol
InChI Key: OLPGWKZDLXKYCP-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and a dimethylamino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-N,N-dimethylpyridin-2-amine typically involves the chlorination of N,N-dimethylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4th and 6th positions. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar chlorination techniques. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dichloro-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-N,N-dimethylpyridin-2-amine is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,6-dichloro-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-11(2)7-4-5(8)3-6(9)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPGWKZDLXKYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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